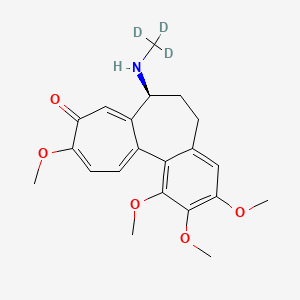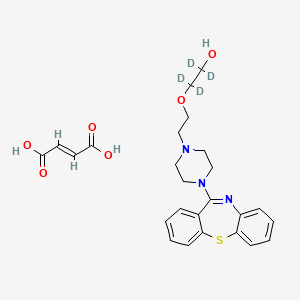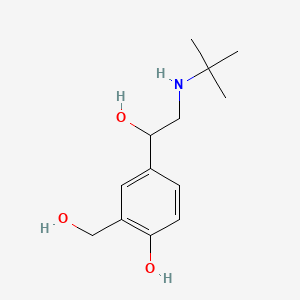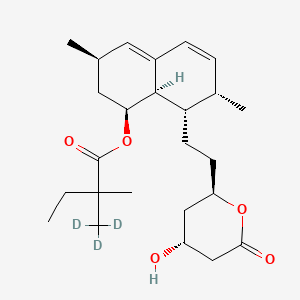
Demecolcina-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demecolcine-d3 is a biochemical used for proteomics research . It is closely related to the natural alkaloid colchicine, with the replacement of the acetyl group on the amino moiety with methyl .
Synthesis Analysis
The synthesis of Demecolcine-d3 involves a process conducted in microflow by combining UV photoirradiation and high-p,T (photo-high-p,T) processing . The process was coupled with an integrated continuous crystallization .
Molecular Structure Analysis
The molecular formula of Demecolcine-d3 is C21H22D3NO5, and its molecular weight is 374.45 .
Chemical Reactions Analysis
Demecolcine-d3 is involved in the long-term stability of several vitamin D3 metabolites after 1 and 3 months of storage at −20 °C . Five vitamin D3 metabolites were examined after derivatization with seven different derivatization reagents .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad de Alzheimer
Demecolcina-d3, conocida como "D3", se ha identificado como un compuesto prometedor para el tratamiento de la enfermedad de Alzheimer {svg_1}. Elimina específicamente los oligómeros Aβ in vitro y mejora la cognición y reduce la carga de placa en varios modelos de ratón transgénicos AD {svg_2}. Esto sugiere que la this compound podría ser un agente terapéutico potencial para la enfermedad de Alzheimer.
Tratamiento de la dermatitis atópica
La vitamina D3, una forma activa de this compound, se ha investigado por sus efectos sobre la dermatitis atópica {svg_3}. El estudio encontró que la aplicación tópica de calcitriol, una forma activa de vitamina D3, mejoró los síntomas de la dermatitis atópica al reparar las barreras epidérmicas y de unión estrecha disfuncionales {svg_4}.
Terapia contra el cáncer
Colcemid-d3 se ha utilizado en la terapia contra el cáncer para dirigirse y desestabilizar los microtúbulos {svg_5}. Provoca daño a los microtúbulos a dosis clínicamente relevantes, lo que da como resultado una curvatura y fragmentación aberrantes de los microtúbulos {svg_6}. Esto sugiere que Colcemid-d3 podría ser un agente terapéutico potencial para el tratamiento del cáncer.
Estudios citogenéticos
Colcemid-d3 se utiliza en estudios citogenéticos, ya que evita la formación del huso durante la mitosis, deteniendo las células en metafase {svg_7}. Esto permite la separación de los cromosomas para su posterior análisis {svg_8}.
Investigación sobre la vitamina D
La integración del kit de suero de vitamina D2-D3 LCMS-MS APCI de 25-OH en estudios clínicos y de ciencia básica representa un avance en la investigación sobre la vitamina D {svg_9}. Su alta sensibilidad, especificidad y precisión permiten una medición precisa de los metabolitos de la vitamina D, lo cual es crucial para comprender el papel de la vitamina D en la salud y la enfermedad {svg_10}.
Medicina personalizada
La medición precisa de los niveles individuales de vitamina D apoya los enfoques de medicina personalizada {svg_11}. Los médicos pueden adaptar los planes de suplementación y tratamiento de vitamina D en función de las mediciones precisas de referencia y el seguimiento continuo {svg_12}.
Mecanismo De Acción
Target of Action
Demecolcine-d3, also known as Colcemid-d3, primarily targets the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Demecolcine-d3 interacts with its targets, the microtubules, by binding to the plus end of the microtubule, thereby suppressing microtubule dynamics . At higher concentrations, it can promote microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time .
Biochemical Pathways
The biosynthesis of Demecolcine-d3 involves amino acid precursors, phenylalanine and tyrosine . This biosynthetic pathway occurs primarily through a para–para phenolic coupling reaction involving the intermediate isoandrocymbine that undergoes O-methylation directed by S-adenosylmethionine (SAM) .
Pharmacokinetics
Demecolcine-d3 is absorbed from the gastrointestinal tract with a bioavailability of approximately 60-80% . The extent of absorption is reduced by food and certain antacids and dairy products containing aluminum, calcium, magnesium, or iron . It is well distributed into body tissues and fluids . It is excreted more slowly than tetracycline, thus maintaining effective blood levels for longer periods of time .
Result of Action
The action of Demecolcine-d3 results in the inhibition of cell growth by impairing protein synthesis in bacteria . It also inhibits the action of Antidiuretic Hormone (ADH) in patients with chronic Syndrome of Inappropriate Antidiuretic Hormone (SIADH) . In animal cloning procedures, Demecolcine-d3 makes an ovum eject its nucleus, creating space for insertion of a new nucleus .
Action Environment
The action, efficacy, and stability of Demecolcine-d3 can be influenced by various environmental factors. For instance, the presence of food and certain antacids and dairy products can decrease its absorption from the gastrointestinal tract . Furthermore, the cytotoxicity of the cells seems to correlate better with microtubule detachment , suggesting that the cellular environment and the concentration of Demecolcine-d3 can significantly impact its efficacy.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Demecolcine-d3 plays a crucial role in biochemical reactions by inhibiting microtubule formation. It interacts with tubulin, a protein that polymerizes to form microtubules, by binding to its plus end and suppressing its dynamics . This interaction stimulates the intrinsic GTPase activity of tubulin, leading to the depolymerization of microtubules . Additionally, demecolcine-d3 induces apoptosis in various normal and tumor cell lines by activating the JNK/SAPK signaling pathway .
Cellular Effects
Demecolcine-d3 has significant effects on various cell types and cellular processes. It inhibits mitosis at metaphase by preventing spindle formation, which is essential for chromosome segregation during cell division . This inhibition leads to cell cycle arrest and can induce apoptosis. Demecolcine-d3 also affects cell signaling pathways, such as the Mos/MAPK pathway, which plays a role in spindle structure and function . Furthermore, it influences gene expression by up-regulating the maternal c-mos gene and enhancing the protein level of mitogen-activated protein kinase 1 (MAPK1) in bovine oocytes .
Molecular Mechanism
The molecular mechanism of demecolcine-d3 involves its binding interactions with tubulin, leading to the inhibition of microtubule polymerization . At low concentrations, demecolcine-d3 binds to the plus end of microtubules, suppressing their dynamics and inhibiting cell migration . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center, leading to their depolymerization . This dual mechanism of action results in the inhibition of mitosis and induction of apoptosis in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of demecolcine-d3 change over time. It is known to arrest cells in metaphase without significantly affecting the biochemical events in mitotic cells or synchronized G1 and S phase cells . The stability of demecolcine-d3 is maintained when stored at 2-8°C, but prolonged storage and repeated freezing and thawing are not recommended . Long-term exposure to demecolcine-d3 can activate p53, leading to apoptosis in various cell lines .
Dosage Effects in Animal Models
The effects of demecolcine-d3 vary with different dosages in animal models. At low concentrations, it effectively inhibits microtubule dynamics and cell migration . At higher doses, it can promote microtubule detachment and depolymerization, leading to cytotoxicity . Toxic or adverse effects at high doses include DNA fragmentation and nondisjunction of chromosomes, resulting in aneuploidy in mitotic cells .
Metabolic Pathways
Demecolcine-d3 is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450s. These enzymes catalyze the formation of hydroxylated metabolites, which play a role in various cellular functions . The metabolism of demecolcine-d3 involves the formation of hydroxylated products that are released from the substrate-binding site of the enzyme .
Transport and Distribution
Within cells and tissues, demecolcine-d3 is transported and distributed through interactions with transporters and binding proteins. It has a distribution half-life of 1-2.7 hours and a volume of distribution of 7-10 l/kg, indicating widespread uptake by tissues . Erythrocytes can store demecolcine-d3, contributing to its distribution within the body .
Subcellular Localization
Demecolcine-d3 localizes to specific subcellular compartments, where it exerts its effects on microtubule dynamics and cell function. It binds to the plus end of microtubules, suppressing their dynamics and inhibiting cell migration . This localization is crucial for its role in inhibiting mitosis and inducing apoptosis in cells.
Propiedades
IUPAC Name |
(7S)-1,2,3,10-tetramethoxy-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPGOLRFBJNIW-VSLDJYOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











